N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of surfactants like N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate often involves the introduction of sulfonate groups into the molecular structure, which can be achieved through reactions such as sulfonation. The synthesis can also include the use of dimethylamine and decyl groups to form the final compound through a series of chemical reactions that ensure the incorporation of the desired functional groups.
Molecular Structure Analysis
The molecular structure of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is characterized by a hydrophobic decyl tail and a hydrophilic head consisting of a dimethylammonio group and a sulfonate group. This amphiphilic nature contributes to its surfactant properties, allowing it to reduce surface tension and interact with both hydrophobic and hydrophilic substances.
Chemical Reactions and Properties
Surfactants like N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate participate in various chemical reactions due to their amphiphilic nature. They can form micelles in aqueous solutions, where the hydrophobic tails aggregate to minimize contact with water, and the hydrophilic heads remain exposed to the aqueous environment. This micellization process is crucial for applications like solubilizing hydrophobic compounds in water.
Physical Properties Analysis
The physical properties of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the hydrophobic decyl tail and the hydrophilic head group affects its behavior in different solvents, leading to varied solubility in water and organic solvents.
Chemical Properties Analysis
The chemical properties of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, including its reactivity, stability, and pH-dependent behavior, are significant for its applications. Its stability in different pH environments and its reactivity with other chemical species determine its suitability for various industrial and research applications.
For detailed information on the topics covered, please refer to the following sources:
- Molecular dynamics study of surfactant properties at the air/water interface (Qu et al., 2016)
- Structural analysis of surfactant molecules (Koclega et al., 2007)
- Synthesis and properties of vinylsulfones and vinylsulfonamides (2020)
- Study on the solubility and behavior of zwitterionic copolymers (Kathmann et al., 1997)
Scientific Research Applications
Micellar Solutions and Reactions : It is used for studying micellar solutions and their reactions, like the oxidation of 1-methoxy-4-(methylthio)benzene and spontaneous hydrolysis of phenols (Muñoz et al., 2004).
Subproteomics Analysis in Brain Extracts : Particularly in Alzheimer's disease research, it helps analyze brain extracts containing hydrophobic proteins (Shiozaki et al., 2004).
Studying Redox Reactions : It aids in investigating the redox reaction of bromide oxidation by bromate in zwitterionic micellar solutions (Rodríguez et al., 2000).
Interaction with Biosurfactants : This compound shows interactions with biosurfactants, such as Surfactin, in aqueous solution (Liu et al., 2013).
Solution Properties in Mixtures : It affects the solution properties of sodium dodecyl sulfate and its mixtures at various temperatures and concentrations (Cookey & Nwokobia, 2014).
Inhibiting Mitochondrial Carnitine-Acylcarnitine Translocase : Sulfobetaines, including this compound, are inhibitors of mitochondrial carnitine-acylcarnitine translocase, crucial for preventing loss of mitochondrial carnitine during isolation (Parvin et al., 1980).
Oxidation Inhibition in Micelles : It inhibits oxidations of organic sulfides in aqueous sulfobetaine micelles, demonstrating low rate constants due to charge-charge interactions at micellar surfaces (Blasko et al., 1995).
Ion Binding and Selective Protein Labeling : It can be used for ion binding and selective labeling of proteins in biological samples (Brochsztain et al., 1990).
Oral Delivery of Insulin : This compound significantly decreases blood glucose levels in diabetic and nondiabetic rats when used in intestinal mucoadhesive devices for oral insulin delivery (Banerjee et al., 2016).
Separation in Biological Samples : It allows for the separation of zwitterionic detergents in biological samples and quantitation in recombinant membrane proteins (Zanna & Haeuw, 2007).
Simultaneous Ion Chromatography : It is utilized as a dynamic stationary phase for simultaneous ion chromatography of inorganic cations and anions (Hu et al., 1997).
Micellar Kinetics : It influences the micellar kinetics of hydrolysis of hydroxamic acids in zwitterionic sulfobetaine surfactants (Ghosh et al., 2000).
Molecular Dynamics Studies : Its behavior at the air/water interface and interactions with water molecules have been studied using molecular dynamics (Qu et al., 2016).
Surface Tension and Micelle Formation : The interaction with Surfactin affects the formation of spherical micelles and the conformation change of polyacrylamide molecules (Xiao et al., 2018).
Enhancing Oil Recovery : It impacts the selection of surfactants for enhancing oil recovery due to its molecular structure and synergistic effects (Su et al., 2021).
Thermomechanical Properties in Copolymers : Its presence in acrylic copolymers leads to better microphase separation and elastomeric performance, relevant for electroactive applications (Wu et al., 2011).
Surfactant Mixed Systems at Oil/Water Interface : It shows synergistic effects in mixed surfactant systems, particularly at the oil/water interface (Li et al., 2017).
Safety And Hazards
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use it only in a well-ventilated place . Personal protective equipment/face protection should be worn when handling this compound .
properties
IUPAC Name |
3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALLSVICJPZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074545 | |
Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |
CAS RN |
15163-36-7 | |
Record name | Zwittergent 310 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sulfobetaine 10 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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